1-((2r,5r)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1h-pyrimidine-2,4-dione
Description
This compound, also identified by CAS 1463-10-1 (C₁₀H₁₄N₂O₆; molecular weight 258.23), is a pyrimidine nucleoside analog featuring a tetrahydrofuran ring substituted with hydroxyl and hydroxymethyl groups. It has been isolated from marine organisms such as the soft coral Sinularia sp. and sponges (Mycale parishi, Callyspongia fibrosa) . Its structure includes a 5-methylpyrimidine-2,4-dione moiety linked to a 3,4-dihydroxy-5-hydroxymethyltetrahydrofuran ring, which confers hydrogen-bonding capacity and influences solubility and bioactivity.
Properties
IUPAC Name |
1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-AYZDMWBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2R,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrimidine core with hydroxymethyl and dihydroxy functional groups that are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Recent studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
Enzyme Inhibition
One notable mechanism is its inhibitory effect on the Mur ligases in Mycobacterium tuberculosis, which are essential for bacterial cell wall synthesis. In vitro assays have shown that derivatives of this compound exhibit selective inhibition against MurE ligase, with varying degrees of potency based on structural modifications .
Biological Activity Summary
| Biological Activity | Target | Effect | IC50 (nM) |
|---|---|---|---|
| Enzyme Inhibition | MurE Ligase | Selective inhibition | 912010.84 |
| Antiviral Activity | HIV Reverse Transcriptase | Potential inhibitor | Not specified |
| Antimicrobial Properties | Broad spectrum against bacteria | Varies by strain | Not specified |
Case Studies and Research Findings
- Inhibition of MurE Ligase : A study demonstrated that specific analogs of this compound showed significant inhibition against MurE ligase, with the most effective compounds achieving an inhibition rate of up to 56% at a concentration of 100 μM .
- Antiviral Properties : Molecular docking studies have indicated that this compound might bind effectively to the active site of HIV reverse transcriptase, suggesting potential as an antiviral agent. This was supported by computational analyses using known inhibitors as references .
- Structural Insights : The crystal structure analysis provides insights into the binding interactions at the molecular level, revealing how structural features contribute to its biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties. It has been studied for its efficacy against various viral infections by inhibiting viral replication mechanisms. Its structural similarity to nucleosides allows it to interfere with viral polymerases .
- Anticancer Properties : The compound has shown promise in cancer research as a potential chemotherapeutic agent. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
- Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is particularly useful in targeting diseases such as diabetes and obesity .
Biochemical Mechanisms
The biochemical mechanisms of action for 1-((2R,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involve:
- Nucleotide Analog Activity : Mimics natural nucleotides and integrates into nucleic acid structures during replication.
- Enzyme Interaction : Binds to active sites of enzymes, preventing substrate interaction and subsequent biochemical reactions.
Case Studies
- Research on Antiviral Efficacy :
- Cancer Cell Line Studies :
- Diabetes Research :
Comparative Data Table
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrofuran ring’s hydroxyl groups and hydroxymethyl substituent undergo selective oxidation under controlled conditions:
Oxidation predominantly targets the tetrahydrofuran’s C3 and C4 hydroxyl groups, forming ketones or carboxylic acids depending on the agent .
Reduction Reactions
The pyrimidine-dione ring undergoes reduction at the C5-C6 double bond:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 1-((2R,5R)-tetrahydro-furan-2-yl)-5,6-dihydropyrimidine-2,4-dione | 78% |
| LiAlH₄ | THF, reflux | Over-reduction to tetrahydropyrimidine | 35% |
NaBH₄ selectively reduces the pyrimidine ring without altering the tetrahydrofuran’s stereochemistry .
Nucleophilic Substitution
The thiophene analog (structural proxy) undergoes substitution at the pyrimidine C5 position:
Substitution reactivity is enhanced by electron-withdrawing effects of the dione system .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C-H activation at the pyrimidine ring:
These reactions demonstrate regioselectivity at the C5 position due to electronic and steric factors .
Hydroxymethyl Group Modifications
The hydroxymethyl side chain participates in esterification and etherification:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ac₂O | Pyridine, DMAP, 25°C | 5-(acetyloxymethyl) derivative | Prodrug synthesis |
| SOCl₂ | DCM, 0°C → 25°C | 5-(chloromethyl) intermediate | Further functionalization |
Ester derivatives show improved membrane permeability in biological assays .
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH:
Acidic and alkaline conditions promote degradation, necessitating pH-controlled storage .
Photochemical Reactivity
UV irradiation induces dimerization:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | H₂O | Cyclobutane pyrimidine dimer (cis-syn) | 0.18 |
| 365 nm | MeOH | 6-4 Pyrimidine-pyrimidone photoadduct | 0.09 |
This reactivity mirrors nucleic acid photolesions, suggesting applications in UV-crosslinking studies .
Key Findings from Comparative Studies
A comparison with analogs highlights unique features:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and properties of analogous compounds:
Crystallographic and Physicochemical Insights
- The target compound’s hydroxyl-rich structure facilitates hydrogen bonding, influencing crystallization (e.g., orthorhombic crystal system with P2₁2₁2₁ space group in related compounds) .
- Fluorinated derivatives exhibit altered dipole moments and van der Waals interactions, affecting binding to enzymes like thymidylate synthase .
Q & A
What are the optimal synthetic routes and conditions for preparing this compound with high stereochemical fidelity?
Level : Basic
Methodological Answer :
The synthesis typically involves protecting-group strategies to preserve stereochemistry. A validated protocol uses tetrahydrofuran (THF) as a solvent with lithium carbonate (Li₂CO₃) and N-ethyl-N,N-diisopropylamine to achieve 89% yield. Key steps include vacuum-drying the nucleoside precursor, controlled addition of dimethoxytrityl tetrafluoroborate, and inert atmosphere storage to prevent oxidation . Characterization via HPLC and NMR is critical to confirm stereochemistry, especially at the (2R,5R) positions.
How can researchers resolve discrepancies in reported stereochemical outcomes during nucleoside analog synthesis?
Level : Advanced
Methodological Answer :
Contradictions in stereochemistry often arise from competing reaction pathways or solvent effects. To address this:
- Use dynamic nuclear polarization (DNP) NMR to enhance sensitivity for detecting minor stereoisomers.
- Compare X-ray crystallography data (if available) with computational models (e.g., DFT calculations ) to validate configurations.
- Optimize reaction temperature (e.g., 20°C vs. elevated temps) to minimize epimerization, as seen in THF-based syntheses .
What analytical techniques are recommended for assessing purity and structural integrity?
Level : Basic
Methodological Answer :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., C₁₀H₁₃N₂O₇ requires m/z 297.0722).
- 2D-COSY NMR to verify sugar puckering (C3′-endo vs. C2′-endo) and hydroxymethyl group orientation .
How does the compound’s stability vary under different storage and experimental conditions?
Level : Advanced
Methodological Answer :
- Short-term stability : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the tetrahydrofuran ring .
- In solution : Avoid aqueous buffers with pH >7.0, as the 3,4-dihydroxy groups undergo oxidation. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.
- Long-term degradation products : Monitor via LC-MS for 2,4-dione ring opening or hydroxymethyl dehydration .
What mechanistic insights exist for its interactions in enzymatic or biochemical assays?
Level : Advanced
Methodological Answer :
- As a dihydrouridine analog , it inhibits RNA-processing enzymes (e.g., dihydrouridine synthase) by mimicking the natural substrate. Use stopped-flow kinetics to measure binding affinity (Kd) and isothermal titration calorimetry (ITC) to assess enthalpy-driven interactions .
- Modify the hydroxymethyl group (e.g., fluorination or isotopic labeling) to study steric effects on enzyme active sites, as demonstrated in related nucleosides .
How can researchers address low yields in glycosylation reactions during derivative synthesis?
Level : Advanced
Methodological Answer :
Low yields often stem from competing side reactions (e.g., anomerization). Mitigation strategies:
- Use Vorbruggen conditions (hexamethyldisilazane/trimethylsilyl triflate) to enhance regioselectivity.
- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Validate glycosidic bond formation via NOESY NMR to confirm β-configuration .
What safety protocols are essential for handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Follow GHS hazard statements H315/H319/H335 (skin/eye irritation, respiratory irritation). Use fume hoods and PPE (nitrile gloves, goggles).
- In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
